molecular formula C12H16ClN3S B1454950 2-(piperidin-4-ylthio)-1H-benzo[d]imidazole hydrochloride CAS No. 1177325-67-5

2-(piperidin-4-ylthio)-1H-benzo[d]imidazole hydrochloride

Cat. No. B1454950
CAS RN: 1177325-67-5
M. Wt: 269.79 g/mol
InChI Key: JCVHYZPZXWIYSG-UHFFFAOYSA-N
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Description

2-(piperidin-4-ylthio)-1H-benzo[d]imidazole hydrochloride is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a heterocyclic compound that contains a benzimidazole ring and a piperidine ring. The hydrochloride salt of this compound is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of 2-(piperidin-4-ylthio)-1H-benzo[d]imidazole hydrochloride is not fully understood. However, it is believed that the compound interacts with the metal ions through coordination bonds, leading to changes in its fluorescence properties. The exact nature of these interactions is still being studied.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that the compound is non-toxic and does not exhibit significant cytotoxicity towards mammalian cells. This makes it a promising candidate for use in biological applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(piperidin-4-ylthio)-1H-benzo[d]imidazole hydrochloride is its high selectivity and sensitivity towards metal ions. This makes it a useful tool for detecting and quantifying metal ions in various samples. However, one of the limitations of the compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 2-(piperidin-4-ylthio)-1H-benzo[d]imidazole hydrochloride. One area of research is the development of more efficient synthesis methods for the compound. Another area of research is the exploration of its potential applications in biological imaging and sensing. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its interactions with metal ions.

Scientific Research Applications

2-(piperidin-4-ylthio)-1H-benzo[d]imidazole hydrochloride has been studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a fluorescent probe for detecting metal ions such as copper and zinc. The compound has been found to exhibit high selectivity and sensitivity towards these metal ions, making it a promising candidate for developing sensors and diagnostic tools.

properties

IUPAC Name

2-piperidin-4-ylsulfanyl-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S.ClH/c1-2-4-11-10(3-1)14-12(15-11)16-9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVHYZPZXWIYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=NC3=CC=CC=C3N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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